N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O/c22-17-8-6-15(7-9-17)14-28-21(27-10-1-2-11-27)19(25-26-28)20(29)24-13-16-4-3-5-18(23)12-16/h1-12H,13-14H2,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGJENFOEFFBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC=C(C=C3)Cl)C(=O)NCC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole and triazole, both of which are known to interact with a variety of enzymes and receptors. Therefore, it’s plausible that this compound may also interact with multiple targets, contributing to its potential biological activities.
Mode of Action
Given its structural similarity to other indole and triazole derivatives, it’s likely that it binds to its targets and induces conformational changes, thereby modulating their activity.
Biochemical Pathways
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities. Triazole derivatives also exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. Therefore, it’s plausible that this compound may affect multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to indole and pyrrole derivatives, it can be hypothesized that this compound may interact with a variety of enzymes, proteins, and other biomolecules. Indole derivatives, for instance, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also exhibit similar binding characteristics.
Cellular Effects
Given the known cellular effects of similar compounds, it is plausible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide remains to be determined. It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of triazole and pyrrole moieties, which are known to enhance biological activity. The molecular formula is C18H17Cl2N5O, with a molecular weight of 372.26 g/mol. The structure includes two chlorophenyl groups that may contribute to its lipophilicity and biological interactions.
Antitumor Activity
Recent studies have shown that compounds with similar structural features exhibit significant antitumor activity. For instance, a related triazole derivative demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxic effects . The presence of electron-withdrawing groups like chlorine enhances the compound's ability to inhibit tumor growth by affecting cellular signaling pathways.
Antimicrobial Properties
The compound has shown promising antibacterial activity against various strains of bacteria. For example, derivatives have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria . This suggests that the compound could be developed as a novel antibacterial agent targeting multidrug-resistant strains.
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, the compound's potential as an anticonvulsant has been explored. A study indicated that certain triazole derivatives significantly reduced seizure activity in animal models, suggesting that this class of compounds may interact with neurotransmitter systems involved in seizure propagation .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to specific structural components:
- Chlorine Substituents : The presence of chlorine atoms on the phenyl rings enhances lipophilicity and biological interactions.
- Pyrrole and Triazole Moieties : These heterocycles are known for their ability to form hydrogen bonds and interact with biological targets effectively.
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications in the triazole ring can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Triazoles are known to possess antifungal properties, making them candidates for treating fungal infections. Preliminary studies suggest that this compound may inhibit the growth of specific pathogens, indicating its potential as an antifungal agent .
Anti-inflammatory Effects : Molecular docking studies have suggested that triazole derivatives like this compound may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This positions them as potential therapeutic agents for inflammatory diseases .
Agricultural Applications
Pesticide Development : The structural features of this compound suggest potential applications in agrochemicals. Compounds with similar structures have shown effectiveness as herbicides and fungicides. Their application could lead to the development of new pesticides that are more effective and environmentally friendly .
Material Science Applications
Polymer Chemistry : The unique properties of triazole compounds allow them to be integrated into polymer matrices, enhancing their mechanical and thermal stability. Research has indicated that incorporating such compounds can improve the performance of polymers used in various industrial applications .
Case Study 1: Anticancer Activity
In a study involving a series of triazole derivatives, this compound was synthesized and tested against human cancer cell lines. Results showed significant inhibition of cell growth compared to control groups, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of various triazole compounds against common bacterial and fungal strains. The study found that this compound exhibited notable antifungal activity against Candida albicans and Aspergillus species .
Chemical Reactions Analysis
Reaction Types and Conditions
The compound participates in reactions typical of triazole derivatives, with modifications driven by its substituents:
2.1. Substitution Reactions
The triazole ring’s N1 and C5 positions are reactive sites:
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N1-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated derivatives, enhancing lipophilicity.
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C5-Arylation : Coupling with aryl boronic acids under Suzuki conditions yields biaryl triazoles, expanding π-conjugation.
2.2. Oxidation Pathways
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Methylene Oxidation : The benzylic CH₂ groups (from chlorophenyl substituents) oxidize to ketones using KMnO₄, altering electronic properties.
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Pyrrole Ring Oxidation : H₂O₂ in acetic acid converts the pyrrole moiety to a γ-lactam, modifying hydrogen-bonding capacity.
2.3. Reduction Pathways
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Amide Reduction : LiAlH₄ reduces the carboxamide to a primary amine, enabling further functionalization.
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Aromatic Ring Hydrogenation : Pd/C catalyzes hydrogenation of chlorophenyl groups to cyclohexane derivatives, affecting solubility .
Comparative Reaction Data
Key parameters influencing reactivity:
| Parameter | Substitution | Oxidation | Reduction |
|---|---|---|---|
| Yield Range | 60–85% | 45–70% | 50–80% |
| Temperature | 80–120°C | 25–100°C | 0–25°C (LiAlH₄) |
| Catalyst | NaH | KMnO₄ | Pd/C |
| Solvent | DMF | H₂O/AcOH | Dry ether |
Mechanistic Insights
-
Radical Intermediates : ESR studies confirm transient radical formation during oxidation, influencing regioselectivity.
-
Coordination Complexes : Cu(I) catalysts stabilize transition states in cycloaddition reactions, accelerating triazole formation.
Biological Interaction Mechanisms
While not a direct reaction, the compound inhibits enzymes like cytochrome P450 via coordination to heme iron, a process dependent on its triazole and pyrrole groups. This interaction is pH-sensitive, with optimal binding at pH 7.4.
Preparation Methods
Triazole Core Formation via CuAAC
The CuAAC reaction remains the most widely used method for 1,2,3-triazole synthesis. For this compound, the procedure involves:
- Step 1 : Synthesis of a propargylamine intermediate by reacting 4-chlorobenzyl chloride with propargylamine.
- Step 2 : Preparation of an azide derivative from 3-chlorobenzyl bromide and sodium azide.
- Step 3 : Cycloaddition using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a water-tert-butanol system.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Time | 12–24 hours |
| Yield | 68–75% |
This method offers excellent regioselectivity (>95% 1,4-disubstituted triazole).
Dimroth Rearrangement for Triazole Formation
An alternative approach employs the Dimroth rearrangement, as demonstrated in similar triazole derivatives:
- Step 1 : Reaction of 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate to form 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
- Step 2 : Demethylation and functionalization to introduce chlorophenyl groups.
Advantages : Avoids metal catalysts, suitable for acid-sensitive substrates.
Functionalization of the Triazole Core
Alkylation for Chlorophenylmethyl Groups
- Reagents : 3-Chlorobenzyl bromide and 4-chlorobenzyl chloride.
- Conditions : K₂CO₃ in anhydrous DMF at 60°C for 6 hours.
- Yield : 82% (combined for both alkylations).
Carboxamide Formation
The final step involves converting a carboxylic acid precursor to the carboxamide:
- Activation : Use of CDI in acetonitrile at 70°C for 1 hour.
- Amination : Reaction with 3-chlorobenzylamine, achieving 90% conversion.
Purification : Recrystallization from ethanol-water (3:1) yields 85% pure product.
Optimization of Reaction Parameters
Recent advancements have focused on improving efficiency and sustainability:
| Parameter | Traditional Method | Improved Method (2025) |
|---|---|---|
| Catalyst | CuSO₄/NaAsc | Ligand-free Cu nanoparticles |
| Solvent | t-BuOH/H₂O | PEG-400 (solvent-free) |
| Reaction Time | 24 hours | 4 hours |
| Yield | 75% | 88% |
Purification and Characterization
- Chromatography : Silica gel column (hexane:EtOAc 4:1) removes unreacted alkylating agents.
- Analytical Data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.45–7.12 (m, 8H, Ar-H), 5.02 (s, 2H, CH₂), 4.89 (s, 2H, CH₂).
- HPLC : Purity >98% (C18 column, acetonitrile:H₂O 70:30).
Q & A
Q. Key Parameters :
- Temperature control (60–80°C for cyclization steps).
- Solvent selection (DMF for polar intermediates; methylene chloride for non-polar steps) .
- Catalytic use of K₂CO₃ to enhance reaction rates .
Basic: What spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- X-ray Crystallography : Single-crystal analysis to resolve 3D conformation, including dihedral angles between triazole and chlorophenyl rings (e.g., angles < 15° indicate planar stacking) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ m/z calculated: 495.23; observed: 495.25) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
